molecular formula C13H11NO3 B6367490 Methyl 4-(5-hydroxypyridin-3-yl)benzoate CAS No. 1258612-64-4

Methyl 4-(5-hydroxypyridin-3-yl)benzoate

Katalognummer: B6367490
CAS-Nummer: 1258612-64-4
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: YCQOTRITPQMBEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(5-hydroxypyridin-3-yl)benzoate is a benzoate ester derivative featuring a hydroxypyridine substituent at the para-position of the benzene ring. The compound’s structure combines a methyl ester group with a hydroxyl-substituted pyridine ring, conferring unique electronic and steric properties.

Eigenschaften

IUPAC Name

methyl 4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQOTRITPQMBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682926
Record name Methyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258612-64-4
Record name Methyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method involves the displacement of a fluorine atom on methyl 4-fluorobenzoate by the hydroxyl group of 5-hydroxypyridin-3-ol under basic conditions. The reaction proceeds via a two-step mechanism:

  • Deprotonation : The hydroxyl group of 5-hydroxypyridin-3-ol is deprotonated by a strong base (e.g., potassium phosphate), generating a nucleophilic phenoxide ion.

  • Substitution : The phenoxide attacks the electron-deficient aromatic ring of methyl 4-fluorobenzoate at the para position, displacing fluoride.

Key conditions from Source include:

  • Solvent : Diethylene glycol dimethyl ether (DGDE), which enhances solubility and reaction kinetics.

  • Temperature : 110°C for 24 hours, ensuring complete conversion.

  • Base : Potassium phosphate (K₃PO₄) in a 1.5:1 molar ratio relative to the hydroxyheterocycle.

Optimization and Yield

A representative procedure yields 76.5% of the target compound with 98% HPLC purity . Critical parameters affecting yield include:

  • Solvent polarity : DGDE’s high boiling point and polarity facilitate prolonged heating without solvent evaporation.

  • Stoichiometry : Excess methyl 4-fluorobenzoate (1.1 equivalents) ensures complete consumption of the hydroxyheterocycle.

Table 1: Optimization of Nucleophilic Aromatic Substitution

ParameterOptimal ValueImpact on Yield
SolventDGDEMaximizes solubility and rate
Temperature110°CEnsures complete substitution
Reaction Time24 hoursBalances conversion and side reactions
BaseK₃PO₄Efficient deprotonation

Suzuki-Miyaura Cross-Coupling of Boronic Acid Derivatives

Palladium-Catalyzed Coupling Strategy

This method employs a Suzuki-Miyaura reaction to couple methyl 4-bromobenzoate with 5-hydroxypyridin-3-ylboronic acid. The general steps are:

  • Catalyst Activation : Pd(PPh₃)₄ or PdCl₂(dppf) facilitates oxidative addition of the aryl bromide.

  • Transmetallation : The boronic acid transfers its aryl group to the palladium center.

  • Reductive Elimination : The biaryl product is formed, regenerating the catalyst.

Source highlights the use of carbonylative Suzuki-Miyaura couplings for sterically hindered substrates, though adaptations are required for hydroxypyridine derivatives.

Reaction Conditions and Challenges

  • Solvent : A mixture of toluene and water (3:1) under inert atmosphere.

  • Base : Na₂CO₃ or Cs₂CO₃ to neutralize HBr byproducts.

  • Temperature : 80–100°C for 12–18 hours.

Challenges :

  • The hydroxyl group on pyridine may coordinate with palladium, necessitating protective groups (e.g., silyl ethers).

  • Boronic acid instability under basic conditions requires careful pH control.

Table 2: Suzuki-Miyaura Coupling Parameters

ComponentSpecificationRole
CatalystPd(PPh₃)₄ (5 mol%)Facilitates coupling
LigandNone required
SolventToluene/H₂ODual-phase system
Yield60–70%Moderate efficiency

Multi-Step Synthesis via Pyridine Ring Construction

Cyclocondensation Approach

Building the pyridine ring directly on the benzoate scaffold involves a Hantzsch-like synthesis:

  • Knoevenagel Condensation : Methyl 4-formylbenzoate reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a diketone intermediate.

  • Cyclization with Ammonia : The diketone undergoes cyclization in the presence of ammonium acetate, forming the pyridine ring.

Source demonstrates analogous pyridine syntheses using ring-closing metathesis (RCM) with Grubbs catalysts, though this method is less applicable here due to the hydroxyl group’s sensitivity.

Key Steps and Intermediate Characterization

  • Intermediate Isolation : The diketone intermediate is characterized by 1H^1H-NMR (δ 2.37 ppm, singlet for methyl group) and IR (1720 cm1^{-1} for ester C=O).

  • Cyclization Conditions : Refluxing ethanol with excess NH₄OAc (5 equivalents) for 6 hours.

Yield : ~50% after purification by column chromatography.

Esterification of 4-(5-Hydroxypyridin-3-yl)benzoic Acid

Acid-Catalyzed Fischer Esterification

This straightforward method involves refluxing 4-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of H₂SO₄:
Acid+MeOHH+Methyl ester+H2O\text{Acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Limitations :

  • Low yields (30–40%) due to equilibrium limitations.

  • Requires excess methanol (10 equivalents) and prolonged reflux (48 hours).

Steglich Esterification

A more efficient alternative uses DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents:

  • Activation : DCC converts the carboxylic acid to a reactive O-acylisourea intermediate.

  • Nucleophilic Attack : Methanol attacks the activated carbonyl, forming the ester.

Advantages :

  • Room temperature reaction.

  • Yields up to 85% with minimal side products.

Protective Group Strategies for Hydroxypyridine Moieties

Silyl Ether Protection

To prevent undesired side reactions during coupling steps, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether:

  • Protection : 5-Hydroxypyridin-3-ol reacts with TBSCl in the presence of imidazole.

  • Coupling : The protected pyridine undergoes Suzuki-Miyaura coupling with methyl 4-bromobenzoate.

  • Deprotection : TBAF (tetrabutylammonium fluoride) removes the silyl group.

Source emphasizes the utility of protective groups in enhancing yields for hydroxypyridine derivatives, particularly in Pd-catalyzed reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(5-hydroxypyridin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Tyrosinase Inhibition :
    • The compound has been identified as a potential tyrosinase inhibitor , which is crucial for melanin biosynthesis. This property makes it a candidate for treating skin disorders related to pigmentation, such as hyperpigmentation and melasma.
    • Mechanism of Action : Molecular docking studies reveal that methyl 4-(5-hydroxypyridin-3-yl)benzoate can effectively bind to the active site of tyrosinase, forming stable complexes that inhibit enzyme activity.
  • Antioxidant Properties :
    • Derivatives of this compound exhibit antioxidant properties, which can be beneficial in protecting skin from oxidative stress and damage caused by UV radiation.
  • Anti-inflammatory Effects :
    • Some studies suggest that derivatives may also possess anti-inflammatory properties, expanding their therapeutic potential in treating inflammatory skin conditions.

Cosmetic Applications

Due to its biological activities, methyl 4-(5-hydroxypyridin-3-yl)benzoate is being explored for use in cosmetic formulations aimed at:

  • Skin protection
  • Pigmentation control
  • Anti-aging products

The ability to inhibit tyrosinase and provide antioxidant benefits positions this compound as a valuable ingredient in cosmetic chemistry.

Research Applications

  • Biological Studies :
    • The compound serves as a model for studying enzyme interactions and receptor binding due to its unique structural features. It can be utilized in various biochemical assays to investigate these interactions further.
  • Synthetic Chemistry :
    • Methyl 4-(5-hydroxypyridin-3-yl)benzoate can act as a building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activities. This includes its role in synthesizing heterocyclic compounds that may exhibit antibacterial or anticancer properties .

Case Studies and Research Findings

Recent research has highlighted several case studies focusing on the efficacy of methyl 4-(5-hydroxypyridin-3-yl)benzoate:

  • Study on Tyrosinase Inhibition :
    • A study demonstrated that certain derivatives significantly reduced tyrosinase activity in vitro, suggesting their potential use in skin whitening products.
  • Antioxidant Activity Assessment :
    • Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, revealing promising results for formulations aimed at preventing oxidative damage to skin cells.
  • Anti-inflammatory Studies :
    • Research indicated that derivatives could reduce inflammation markers in cellular models, supporting their use in treating inflammatory skin conditions.

Wirkmechanismus

The mechanism of action of Methyl 4-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry for designing drugs that target metal-dependent enzymes . Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Quinoline-Based Benzoates (C1–C7, ): Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share a benzoate ester core but incorporate quinoline rings linked via a piperazine-carbonyl group. Key differences include:

  • Synthesis and Crystallization : All C1–C7 analogs were synthesized via crystallization in ethyl acetate, yielding yellow/white solids. The hydroxypyridine variant may require protective-group strategies during synthesis to prevent unwanted side reactions involving the hydroxyl group .

Pyridazine and Isoxazole Derivatives (): Ethyl benzoates like I-6230 (pyridazin-3-yl) and I-6273 (methylisoxazol-5-yl) differ in their heterocyclic substituents and ester groups (ethyl vs. methyl). Notable contrasts include:

  • Solubility and Bioavailability : The methyl ester in the target compound may confer slightly higher metabolic stability compared to ethyl esters. The hydroxyl group in the target compound could improve aqueous solubility relative to pyridazine or isoxazole analogs .
  • Linkage Type : Compounds like I-6373 (phenethylthio) and I-6473 (phenethoxy) utilize sulfur or oxygen linkages instead of direct ester bonds, altering electronic conjugation and steric accessibility .

Spectroscopic and Analytical Data

  • 1H NMR: The hydroxyl proton in the target compound would likely appear as a singlet in the δ 8–10 ppm range due to hydrogen bonding, distinct from the aromatic protons in halogenated quinolines (C2–C4) or methyl groups in C6 (methoxy) .
  • HRMS : Molecular ion peaks would confirm the presence of the hydroxypyridine moiety (exact mass dependent on isotopic composition).

Crystallographic and Computational Insights

Software such as SHELX () is critical for structural elucidation. The hydroxypyridine group in the target compound could form intramolecular hydrogen bonds with the ester carbonyl, influencing crystal packing—a feature absent in piperazine-linked quinolines (C1–C7) or rigid pyridazine derivatives .

Biologische Aktivität

Methyl 4-(5-hydroxypyridin-3-yl)benzoate, also known as a derivative of 5-hydroxypyridine, has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-(5-hydroxypyridin-3-yl)benzoate is an ester compound that combines a benzoate moiety with a hydroxypyridine. Its chemical structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

This compound is characterized by the presence of a hydroxyl group on the pyridine ring, which is believed to play a crucial role in its biological activity.

Antimicrobial Properties

Research has indicated that methyl 4-(5-hydroxypyridin-3-yl)benzoate exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Methyl 4-(5-hydroxypyridin-3-yl)benzoate has also been investigated for anticancer properties . In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound's ability to trigger cell cycle arrest at the G2/M phase suggests a potential pathway for its anticancer effects .

The biological activity of methyl 4-(5-hydroxypyridin-3-yl)benzoate can be attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies indicate that this compound binds effectively to various enzymes involved in metabolic processes, potentially inhibiting their activity .
  • Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl 4-(5-hydroxypyridin-3-yl)benzoate against clinical isolates of bacteria. The results showed that the compound exhibited significant inhibitory concentrations (IC50 values) ranging from 10 to 25 µg/mL against tested strains, demonstrating its potential as an antimicrobial agent .

Study on Anticancer Effects

In another investigation, methyl 4-(5-hydroxypyridin-3-yl)benzoate was tested on human breast cancer cells. The study reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity. Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, suggesting the induction of apoptosis .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
Methyl 4-(5-hydroxypyridin-3-yl)benzoateYesYesEnzyme inhibition, ROS generation
Methyl salicylateModerateNoAnti-inflammatory
Methyl 4-(2-hydroxyphenyl)benzoateYesModerateEnzyme inhibition

Conclusion and Future Directions

Methyl 4-(5-hydroxypyridin-3-yl)benzoate shows promising biological activities, particularly as an antimicrobial and anticancer agent. Further research is warranted to explore its full therapeutic potential and elucidate the detailed mechanisms underlying its biological effects. Future studies should focus on clinical trials to assess safety and efficacy in human subjects.

This compound's unique structure offers opportunities for further chemical modifications that could enhance its biological activity and specificity against target diseases.

Q & A

Q. How to ensure reproducibility in catalytic cross-coupling reactions for this compound?

  • Answer :
  • Standardize Pd catalyst loading (1–5 mol%) and ligand ratios (e.g., 1:1 Pd:SPhos).
  • Pre-dry solvents (DMF, THF) over molecular sieves.
  • Monitor reaction progress using inline FTIR or GC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.